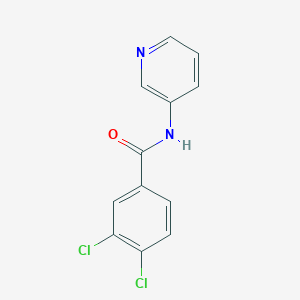
3,4-Dichloro-N-pyridin-3-yl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-pyridin-3-yl-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DCB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-N-pyridin-3-yl-benzamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins by binding to their active sites. It has been shown to bind to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. It has also been shown to bind to the ATP-binding site of cyclin-dependent kinase 2, thereby inhibiting its activity. Additionally, it has been shown to bind to the DNA-binding site of DNA topoisomerase II, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3,4-Dichloro-N-pyridin-3-yl-benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, thereby inhibiting tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dichloro-N-pyridin-3-yl-benzamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, which makes it an ideal tool compound for studying their role in biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can limit its use in aqueous-based experiments. Additionally, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 3,4-Dichloro-N-pyridin-3-yl-benzamide. One direction is to study its potential applications in the treatment of various diseases such as cancer and inflammation. Another direction is to study its potential use as a tool compound for studying the role of various enzymes and proteins in biological systems. Additionally, there is a need to develop new synthetic methods for the compound that can improve its solubility and reduce its cytotoxic effects.
Métodos De Síntesis
3,4-Dichloro-N-pyridin-3-yl-benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,4-dichloropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to study the role of various enzymes and proteins in biological systems. It has been shown to inhibit the activity of various enzymes such as protein kinase CK2, cyclin-dependent kinase 2, and DNA topoisomerase II. It has also been used to study the role of various proteins such as p53 and Bcl-2 in cancer cells.
Propiedades
Número CAS |
304885-01-6 |
|---|---|
Fórmula molecular |
C12H8Cl2N2O |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
3,4-dichloro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
Clave InChI |
YIFKMNQYIAKKJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Solubilidad |
40 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



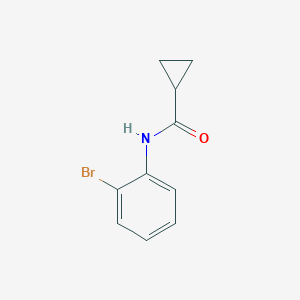
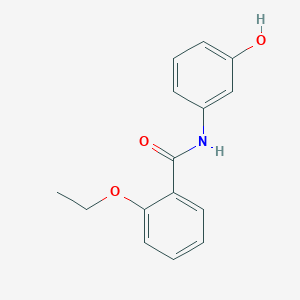
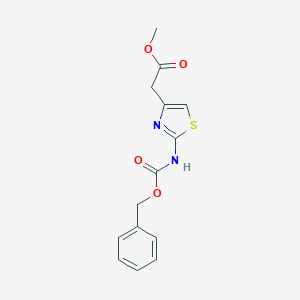
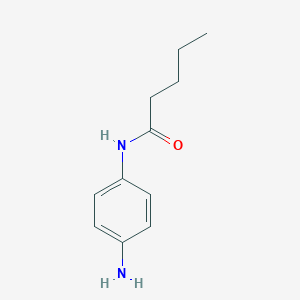





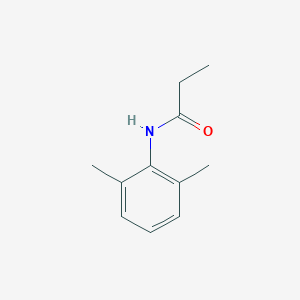

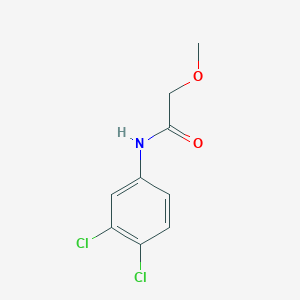

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)